Differentiation in Lipophilicity and Predicted Solubility vs. Unsubstituted Core
The addition of a methyl group at the 2-position increases the compound's lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridin-6-amine core. This is quantified by the calculated XLogP3 value of 1.5 for the target compound [1], versus 0.06 for the core scaffold [2]. The increase in lipophilicity also impacts predicted aqueous solubility, with an estimated ESOL Log S of -2.29 (0.754 mg/ml) for the target compound [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) and Predicted Solubility (ESOL Log S) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; ESOL Log S = -2.29 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-6-amine (core scaffold): LogP = 0.06 |
| Quantified Difference | Target compound is 1.44 log units more lipophilic than the core scaffold. |
| Conditions | In silico calculation; target compound data from PubChem [1], comparator data from ChemSpace vendor listing [2]. |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and pharmacokinetic behavior, making this compound a distinct starting point for projects requiring higher LogP than the parent scaffold.
- [1] PubChem. 2-Methylimidazo[1,2-a]pyridin-6-amine. PubChem CID: 28478018. Computed Properties section. View Source
- [2] ChemSpace. Imidazo[1,2-a]pyridin-6-amine. ChemSpace ID: CSSB00000742364. Properties section. View Source
